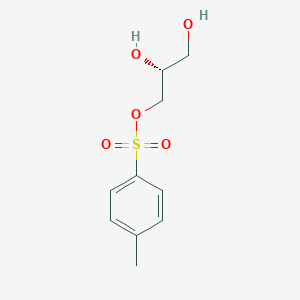

(R)-1-Tosyloxy-2,3-propanediol

描述

3,7-二甲基-1-炔丙基黄嘌呤是一种属于黄嘌呤家族的化学化合物。 它是一种咖啡因类似物,以其对A2腺苷受体的选择性亲和力而闻名,相比于A1腺苷受体

准备方法

合成路线和反应条件

3,7-二甲基-1-炔丙基黄嘌呤可以通过各种化学反应合成。 一种常见的方法是从3-炔丙基-5,6-二氨基尿嘧啶开始 . 合成通常涉及多个步骤,包括烷基化和环化反应,在受控条件下进行,以确保获得所需的产物。

工业生产方法

虽然3,7-二甲基-1-炔丙基黄嘌呤的具体工业生产方法没有被广泛记录,但该化合物可以使用标准的有机合成技术在实验室中生产。 该过程涉及对反应条件的精确控制,例如温度、压力和pH值,以实现高纯度和产率。

化学反应分析

反应类型

3,7-二甲基-1-炔丙基黄嘌呤经历各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成不同的氧化产物。

取代: 它可以进行取代反应,其中官能团被其他基团取代。

常见试剂和条件

涉及3,7-二甲基-1-炔丙基黄嘌呤的反应中使用的常见试剂包括氧化剂、酸和碱。 这些反应通常在受控条件下进行,例如特定的温度和pH值,以确保形成所需的产物。

形成的主要产物

从3,7-二甲基-1-炔丙基黄嘌呤反应中形成的主要产物取决于所使用的特定反应条件和试剂。 例如,氧化反应可能产生该化合物的各种氧化衍生物。

科学研究应用

Applications in Organic Synthesis

-

Precursor for 1,3-Propanediol Production

- (R)-1-Tosyloxy-2,3-propanediol is primarily used as a precursor for the production of 1,3-propanediol (1,3-PD), a compound with significant industrial applications. The hydrogenolysis of this compound can yield 1,3-PD using catalysts such as Raney Nickel under optimized conditions . This process is crucial for converting renewable resources like glycerol into valuable chemicals.

-

Synthesis of Pharmaceuticals

- The compound has been utilized in the synthesis of various pharmaceutical agents. For example, it serves as an intermediate in the production of (S)-PA-824-d4, which is a labeled compound used in drug development . The stereochemistry of this compound allows for the selective synthesis of enantiomerically pure compounds that are essential in medicinal chemistry.

- Chiral Building Block

Biotechnological Applications

The increasing interest in sustainable chemical production has led to research on biotechnological pathways for producing 1,3-PD from glycerol. Microbial fermentation processes exploit this compound as an intermediate to enhance yield and selectivity in producing bio-based chemicals . This aligns with global efforts to utilize renewable resources and reduce reliance on fossil fuels.

Case Study 1: Hydrogenolysis Optimization

A study focused on optimizing the hydrogenolysis of this compound using Raney Nickel as a catalyst demonstrated high selectivity for 1,3-PD under controlled reaction conditions. The research highlighted the importance of reaction parameters such as temperature and pressure on product yield and selectivity .

| Parameter | Optimal Value | Conversion Rate | Selectivity for 1,3-PD |

|---|---|---|---|

| Temperature (°C) | 140 | 91.2% | 81.0% |

| Pressure (MPa) | 1 | ||

| Reaction Time (h) | 8 |

Case Study 2: Pharmaceutical Synthesis

Research involving this compound as an intermediate for synthesizing pharmaceutical compounds demonstrated its utility in generating complex structures with high enantiomeric purity. The study emphasized the compound's role in developing new therapeutic agents .

作用机制

相似化合物的比较

类似化合物

咖啡因: 另一种黄嘌呤衍生物,具有类似的腺苷受体拮抗作用,但对A2受体的选择性较低.

8-环戊基-1,3-二丙基黄嘌呤: A1腺苷受体的选择性拮抗剂.

独特性

3,7-二甲基-1-炔丙基黄嘌呤因其对A2腺苷受体的高选择性而独一无二,使其成为研究这些受体在各种生理和病理过程中的特定作用的宝贵工具 .

生物活性

(R)-1-Tosyloxy-2,3-propanediol is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and organic synthesis. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound is synthesized through the tosylation of glycerol. The tosyl group enhances the reactivity of the hydroxyl groups, facilitating further chemical transformations. The compound serves as a precursor in various synthetic pathways, particularly in the production of pharmaceuticals and other biologically active compounds.

Pharmacological Studies

Research has shown that this compound exhibits notable pharmacological properties. A study focused on its stereoisomers revealed that configurations significantly impact biological activity. For instance, compounds with the S configuration at the drug asymmetric center showed enhanced potency compared to their R counterparts .

Table 1: Comparison of Biological Activity in Stereoisomers

| Compound Configuration | Activity Level | Reference |

|---|---|---|

| This compound | Moderate | |

| (S)-1-Tosyloxy-2,3-propanediol | High | |

| (R,S)-Isomer | Variable |

The mechanism by which this compound exerts its effects is linked to its interaction with adrenergic receptors. Studies indicate that it acts as a beta-adrenergic antagonist, showing a significant dependence on the stereochemistry of the molecule . The binding affinity and efficacy are influenced by the orientation of the tosyl group and the configuration at the asymmetric centers.

Case Studies

- Vasodilating Activity : In isolated guinea pig atria experiments, this compound demonstrated moderate vasodilating effects. The compound was tested against norepinephrine-induced contractions, showing a dose-dependent response .

- Toxicological Assessment : A toxicological study indicated that high doses of this compound led to gastrointestinal abnormalities in animal models. However, at lower doses, it did not exhibit significant toxicity or adverse effects .

Research Findings

Recent studies have focused on optimizing reaction conditions for synthesizing derivatives of this compound. For example, hydrogenolysis reactions using Raney Nickel catalysts have been explored to convert this compound into more active forms like 1,3-propanediol .

Table 2: Optimization Parameters for Hydrogenolysis

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 140 °C | 91.2 |

| Pressure | 1 MPa | 81.0 |

| Reaction Time | 8 hours | 73.8 |

属性

IUPAC Name |

[(2R)-2,3-dihydroxypropyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQNMODTAFTGHS-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465143 | |

| Record name | (R)-Glycerol 1-(p-toluenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41274-09-3 | |

| Record name | (R)-Glycerol 1-(p-toluenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sn-Glyceryl 1-p-toluenesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。